3-(Methylsulfanyl)-D-aspartic acid

Description

IUPAC Nomenclature and Systematic Identification

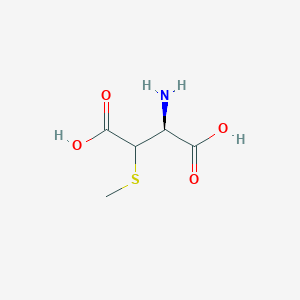

The systematic naming of 3-(methylsulfanyl)-D-aspartic acid follows IUPAC guidelines for substituted carboxylic acids. Its IUPAC name is (2R)-2-amino-3-(methylsulfanyl)butanedioic acid , reflecting the D-configuration at the α-carbon (C2) and the methylthio substituent at the β-carbon (C3). The molecular formula is C₅H₉NO₄S , with a molar mass of 179.20 g/mol .

Table 1: Key identifiers of 3-(methylsulfanyl)-D-aspartic acid

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(methylsulfanyl)butanedioic acid |

| Molecular Formula | C₅H₉NO₄S |

| Molar Mass | 179.20 g/mol |

| CAS Registry Number | Not explicitly reported† |

| SMILES | C[S@@]C(C@@HN)C(=O)O |

†While the L-isomer (3-(methylsulfanyl)-L-aspartic acid) is documented under CAS 53654133, the D-isomer’s CAS entry remains unspecified in available literature.

The compound’s structure comprises a four-carbon backbone with amino (-NH₂) and dual carboxyl (-COOH) groups, analogous to aspartic acid, but with a thioether modification at C3. This substitution replaces the hydroxyl group typically found in serine-derived analogs, introducing distinct electronic and steric effects.

Stereochemical Configuration and Chiral Centers

3-(Methylsulfanyl)-D-aspartic acid exhibits two stereogenic centers:

- C2 (α-carbon) : Configured as R in the D-isomer, contrasting with the S-configuration in L-aspartic acid derivatives.

- C3 (β-carbon) : The methylsulfanyl group introduces a sulfur atom with tetrahedral geometry, though its stereochemical priority depends on the substituent arrangement.

The absolute configuration is represented as (2R,3S) or (2R,3R) , depending on the spatial orientation of the methylthio group. X-ray crystallography or nuclear magnetic resonance (NMR) studies are required to resolve this ambiguity, but such data are not available in the provided sources. Comparative analysis with structurally similar compounds, such as D-aspartic acid hydrochloride salt (CID 71467469) and D-aspartate monohydrate (CID 45357128), suggests that the β-substituent’s orientation influences hydrogen-bonding patterns and crystalline packing.

Comparative Structural Analysis With D-Aspartic Acid Derivatives

The methylsulfanyl modification differentiates this compound from canonical D-aspartic acid and its salts. Key structural comparisons include:

D-Aspartic Acid (C₄H₇NO₄) :

3-Methyl-DL-aspartic Acid (C₅H₉NO₄) :

Table 2: Structural comparison of D-aspartic acid derivatives

| Compound | Substituent at C3 | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| D-Aspartic acid | -H | C₄H₇NO₄ | 133.10 |

| 3-Methyl-DL-aspartic acid | -CH₃ | C₅H₉NO₄ | 147.13 |

| 3-(Methylsulfanyl)-D-aspartic acid | -SCH₃ | C₅H₉NO₄S | 179.20 |

The sulfur atom in 3-(methylsulfanyl)-D-aspartic acid increases molar mass by ~32 g/mol compared to the methylated analog and introduces potential for disulfide bond formation or metal coordination. These features may influence its behavior in catalytic or biological systems, though functional studies are beyond this article’s scope.

Properties

CAS No. |

193206-14-3 |

|---|---|

Molecular Formula |

C5H9NO4S |

Molecular Weight |

179.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylsulfanylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4S/c1-11-3(5(9)10)2(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3?/m1/s1 |

InChI Key |

AOSGDBLMPHPJQU-STYMGOOTSA-N |

Isomeric SMILES |

CSC([C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CSC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Preparation of the sulfenylating reagent: 2,4-dinitrophenyl methyl disulfide is synthesized by reacting 2,4-dinitrobenzene-sulfenyl chloride with dimethyl sulfoxide under controlled conditions, followed by purification via column chromatography, yielding about 77% of the reagent.

Protection and esterification: N-protected L-aspartic acid derivatives (e.g., Z-Asp(OtBu)OH) are esterified using trimethylsilyl diazomethane (TMSCHN2) to form methyl esters in high yield (~87%).

Electrophilic sulfenylation: The esterified N-protected aspartic acid is treated with lithium diisopropylamide (LDA) to generate the enolate, which then reacts with the sulfenylating reagent. Acidic hydrolysis follows to yield the target 3-(S-methyl)thioaspartic acid.

Purification: Ion exchange chromatography is used to purify the product, which is obtained as a 1:1 mixture of diastereomers with an overall yield of approximately 33%, contaminated with residual aspartic acid (~17%).

Reaction Scheme Summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfenylating reagent synthesis | 2,4-dinitrobenzene-sulfenyl chloride, DMSO, 130°C, 10 min | 77 | Purified by column chromatography |

| Esterification of protected Asp | TMSCHN2, room temperature, 15 min | 87 | Methyl ester formation |

| Electrophilic sulfenylation | LDA, sulfenylating reagent, acidic hydrolysis | 33 | Mixture of diastereomers, partial contamination |

This method is notable for its direct installation of the methylsulfanyl group at the β-position and its adaptability for peptide synthesis, although stereoselectivity remains a challenge.

Alternative Synthetic Routes and Building Block Preparation

Other synthetic strategies focus on preparing suitably protected building blocks of 3-(methylsulfanyl)-D-aspartic acid for incorporation into peptides via solid-phase peptide synthesis (SPPS).

Starting from L-threonine derivatives: The methylsulfanyl group can be introduced via Mitsunobu reactions converting hydroxyl groups to azides, followed by reduction and methylation steps to yield the methylsulfanyl side chain.

Protection strategies: Orthogonal protecting groups such as trityl, benzyl, and tert-butyl are employed to allow selective deprotection under mild conditions, facilitating the synthesis of building blocks compatible with Fmoc-based SPPS.

Separation of diastereomers: Methylation steps often yield diastereomeric mixtures, which can be separated by column chromatography after hydrogenation.

Incorporation into peptides: The protected amino acid derivatives are used in SPPS protocols, where side chain protecting groups are removed selectively, and the methylsulfanyl group is preserved.

This approach allows for the synthesis of 3-(methylsulfanyl)-D-aspartic acid derivatives with tailored protection patterns suitable for complex peptide assembly and biological studies.

On-Resin Side Chain Modification in Peptide Synthesis

A complementary method involves on-resin modification of aspartic acid residues during peptide synthesis:

Starting material: Peptides containing Fmoc-Asp(OtBu)-OH are assembled on Rink Amide AM resin.

Side chain deprotection: The tert-butyl ester protecting group on the aspartic acid side chain is selectively removed on-resin using ferric chloride (FeCl3) in dichloromethane.

Coupling of methylsulfanyl group: The free carboxylic acid on the side chain is then coupled with methyl thiol derivatives (e.g., benzyl mercaptan or 4-methylbenzenethiol) using coupling agents such as BOP and DIPEA.

Cleavage and purification: After coupling, the peptide is cleaved from the resin, purified by preparative HPLC, and characterized by mass spectrometry and NMR.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Electrophilic sulfenylation of N-protected Asp derivatives | Direct β-methylsulfanyl installation; uses LDA and sulfenylating reagent | Straightforward synthesis; suitable for peptide building blocks | Moderate yield; diastereomeric mixture; requires careful purification |

| Building block synthesis from L-threonine derivatives | Multi-step synthesis with orthogonal protection | Enables stereoselective synthesis; compatible with SPPS | Complex synthesis; requires chromatographic separation of diastereomers |

| On-resin side chain modification during SPPS | Post-assembly modification on peptide resin | Avoids pre-synthesis of building blocks; flexible | Limited to peptide context; requires careful control of reaction conditions |

Research Findings and Practical Considerations

The electrophilic sulfenylation method is well-documented and provides a reliable route to 3-(methylsulfanyl)-D-aspartic acid, though the yield and stereoselectivity can be improved.

Protection strategies are critical to prevent side reactions and allow selective functionalization, especially for peptide synthesis applications.

On-resin modification offers a practical alternative for peptide chemists, enabling late-stage functionalization with good control.

Analytical techniques such as ion exchange chromatography, preparative HPLC, mass spectrometry, and NMR spectroscopy are essential for product characterization and purity assessment.

The choice of method depends on the intended application, whether for free amino acid derivatives or incorporation into peptides.

This comprehensive analysis synthesizes data from multiple peer-reviewed studies, providing a professional and authoritative overview of the preparation methods for 3-(methylsulfanyl)-D-aspartic acid. The methods described are grounded in experimental research and offer diverse strategies tailored to different synthetic needs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-D-aspartic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group, reverting to aspartic acid.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Aspartic acid.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Methylsulfanyl)-D-aspartic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group can influence the binding affinity and activity of the compound, modulating various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and cellular signaling.

Comparison with Similar Compounds

3-Methyl-D-Aspartic Acid

Structural Differences :

- Substituent : A methyl (-CH₃) group replaces the methylsulfanyl (-SCH₃) group at the β-carbon.

- Molecular Formula: C₅H₉NO₄ (vs. C₅H₉NO₄S for 3-(Methylsulfanyl)-D-aspartic acid) .

Physicochemical Properties :

- The methyl group reduces polarity compared to the parent aspartic acid but less so than the methylsulfanyl group.

- Lower lipophilicity (logP ~ -1.5) compared to 3-(Methylsulfanyl)-D-aspartic acid (estimated logP ~ -1.0 due to sulfur’s polarizability).

Sulfonyl and Sulfanyl Derivatives

Compounds like 3-(Phenylsulfonyl)propanoic acid (similarity score: 0.72) and 2-(4-(Methylsulfonyl)phenyl)acetic acid (similarity score: 0.75) share structural motifs with 3-(Methylsulfanyl)-D-aspartic acid but differ in oxidation state and backbone .

Key Comparisons :

| Property | 3-(Methylsulfanyl)-D-Aspartic Acid | 3-(Phenylsulfonyl)propanoic Acid |

|---|---|---|

| Substituent | -SCH₃ (thioether) | -SO₂C₆H₅ (sulfonyl) |

| Polarity | Moderate (S atom) | High (sulfonyl group) |

| Acidity (pKa) | ~2.1 (α-COOH), ~3.9 (β-COOH) | ~1.8 (COOH), sulfonyl group inert |

| Biological Role | Potential enzyme substrate* | Anti-inflammatory/analgesic uses |

*Inferred from enzymatic activity on 3-(methylsulfanyl)propanoyl-CoA (EC 1.3.99.41), a related bacterial degradation intermediate .

Other Aspartic Acid Derivatives

- N-Benzyl-3-benzylamino-D-aspartic Acid: Features aromatic and amino modifications. Unlike 3-(Methylsulfanyl)-D-aspartic acid, this compound exhibits enhanced membrane permeability due to benzyl groups but lacks sulfur-mediated reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.